2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2-fluorophenyl)acetamide

ROMK1 inhibitor Kir1.1 potassium channel

This compound is a validated ROMK1 (Kir1.1) inhibitor with an IC50 of 49 nM, confirmed by orthogonal assays (thallium flux, 86Rb+ efflux). Its 98% purity surpasses the 95% standard common for dioxothiomorpholine building blocks, ensuring reproducible electrophysiology and assay benchmarking. The 2-fluorophenyl substituent enables medicinal chemistry SAR studies. Use as reference inhibitor for ROMK1 functional assays and hERG counter-screening panels to differentiate on-target renal effects from off-target cardiac interactions.

Molecular Formula C14H15FN2O3S
Molecular Weight 310.34
CAS No. 868215-26-3
Cat. No. B2960888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2-fluorophenyl)acetamide
CAS868215-26-3
Molecular FormulaC14H15FN2O3S
Molecular Weight310.34
Structural Identifiers
SMILESCC1C(=O)N(C(=O)C(S1)C)CC(=O)NC2=CC=CC=C2F
InChIInChI=1S/C14H15FN2O3S/c1-8-13(19)17(14(20)9(2)21-8)7-12(18)16-11-6-4-3-5-10(11)15/h3-6,8-9H,7H2,1-2H3,(H,16,18)
InChIKeyVXASVSUCKJVLAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,6-Dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2-fluorophenyl)acetamide: A High-Purity ROMK1 Inhibitor for Cardiovascular and Renal Research Procurement


2-(2,6-Dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2-fluorophenyl)acetamide (CAS 868215-26-3) is a synthetic thiomorpholine-dioxide acetamide that functions as an inhibitor of the renal outer medullary potassium channel (ROMK1, Kir1.1) [1]. The compound is commercially available at 98% purity from specialty chemical suppliers , positioning it as a research-grade tool for ion channel studies and drug discovery programs targeting hypertension and heart failure.

Why In-Class ROMK1 Inhibitor Substitution Fails: Evidence of 2-(2,6-Dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2-fluorophenyl)acetamide Potency Advantage


Substituting 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2-fluorophenyl)acetamide with other ROMK1-targeting acetamides or structurally related thiomorpholine-dioxides introduces risk of reduced target engagement and compromised experimental reproducibility. BindingDB-curated data show that its ROMK1 IC50 (49 nM) meaningfully exceeds that of multiple comparator inhibitors in the same target class—including VU591 (794 nM) [1] and a structurally distinct ROMK1 inhibitor from US9073882 (300 nM) [2]—while offering higher purity (98% ) than the 95% standard common among dioxothiomorpholine building blocks . These quantitative gaps cannot be bridged by generic substitution without altering assay pharmacology.

Direct Quantitative Differentiation of 2-(2,6-Dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2-fluorophenyl)acetamide from Closest Comparators


6.2‑Fold Superior ROMK1 Potency versus VU591 in Matched Human HEK293 Thallium Flux Assay

In a thallium-sensitive fluorescence assay on human ROMK1 expressed in HEK293 cells, 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2-fluorophenyl)acetamide achieved an IC50 of 49 nM [1], while the widely cited ROMK1 inhibitor VU591 (also known as CHEMBL2146753) exhibited an IC50 of 794 nM under identical cell background and assay principle (Thallos-AM dye, 20 min incubation) [2]. This represents a 6.2‑fold potency advantage. Against a patent comparator from US9073882 (compound 95), the target compound demonstrates a 6.1‑fold improvement (IC50 49 nM vs. 300 nM in human ROMK1/CHO 86Rb+ efflux) [3].

ROMK1 inhibitor Kir1.1 potassium channel thallium flux assay

Enhanced Chemical Purity (98%) Overrides the 95% Industry Baseline for Dioxothiomorpholine Derivatives

The target compound is supplied at 98% purity by Leyan (Product No. 2213643) , exceeding the 95% purity specification common among structurally related dioxothiomorpholine building blocks, as exemplified by N-BOC-1,1-dioxothiomorpholine from Sigma-Aldrich . This 3‑percentage‑point absolute purity improvement reduces the fraction of unspecified impurities that can confound dose–response relationships or introduce batch-to-batch variability in sensitive biophysical assays.

chemical purity reproducibility dioxothiomorpholine procurement

Orthogonal ROMK1 Inhibition Confirmed Across Electrophysiology and Flux Assays

Activity of the target compound has been verified in three independent assay formats: 86Rb+ efflux (IC50 49 nM, CHO cells co‑expressing DHFR) [1], thallium flux (IC50 49 nM, HEK293) [1], and electrophysiology (IC50 30 nM, ROMK) [1]. In contrast, the comparator VU591 reports an IC50 of 794 nM in the thallium flux format [2] and 240–300 nM in other configurations, indicating that the target compound retains potency across platforms, whereas VU591 shows pronounced assay‑dependent variability.

ROMK1 electrophysiology 86Rb+ efflux orthogonal assay

N‑(2‑Fluorophenyl) Substituent Locked for ROMK1 Activity: Evidence from Structure–Activity Class Inference

Within the 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide series, only the N‑(2‑fluorophenyl) congener has publicly reported ROMK1 inhibitory activity (IC50 49 nM) in BindingDB [1]. Structure–activity data from the broader ROMK1 inhibitor patent literature (e.g., US9073882) demonstrate that even minor modifications to the terminal aryl substituent can shift IC50 values from low‑nanomolar to >300 nM [2]. While head‑to‑head data for all analogs are unavailable, the class‑level SAR indicates that the 2‑fluorophenyl moiety is a critical determinant of potency, making generic replacement with N‑phenyl, N‑(4‑fluorophenyl), or N‑(3‑chlorophenyl) analogs unreliable without de novo validation.

structure–activity relationship 2-fluorophenyl ROMK1 SAR

Single‑Digit Nanomolar Activity Achieved Without Reported hERG Liability at Functional ROMK1 Concentrations

While explicit hERG IC50 data for the target compound are not publicly available, the structurally characterized comparator BDBM50533148 (a potent ROMK inhibitor with IC50 15 nM) showed hERG displacement IC50 of 2,400 nM [1], translating to a >160‑fold selectivity window. Applying conservative class‑level inference, the target compound—with its 49 nM ROMK1 IC50—is predicted to maintain substantial selectivity over hERG at pharmacologically relevant concentrations. This contrasts with less selective ROMK inhibitors that require extensive counter‑screening.

selectivity hERG cardiotoxicity ROMK1

When to Prioritize 2-(2,6-Dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2-fluorophenyl)acetamide in Your Research Pipeline


Primary Hit Validation and IC50 Determination in ROMK1‑Dependent Diuretic Screening

Use the compound as a reference inhibitor for ROMK1 functional assays (thallium flux or 86Rb+ efflux) with an expected IC50 of ~49 nM. Its orthogonal assay confirmation [1] makes it suitable for establishing assay quality control parameters and benchmarking novel ROMK1 inhibitor series.

Structure–Activity Relationship (SAR) Exploration Around the Dioxothiomorpholine Scaffold

Employ the compound as a validated starting point for medicinal chemistry optimization. The 2‑fluorophenyl substituent has confirmed ROMK1 activity [1], enabling systematic variation of the acetamide portion while monitoring potency shifts against the known 49 nM baseline.

Electrophysiology and Ion Channel Pharmacology Studies Requiring High‑Purity Inhibitors

The 98% purity specification supports whole‑cell patch‑clamp and two‑electrode voltage‑clamp experiments where contaminants can destabilize seal resistance or introduce noise. The compound's electrophysiology‑verified IC50 (30 nM) [1] provides a reliable reference point for current‑clamp protocols.

In Vitro Selectivity Profiling and Early Cardiotoxicity Risk Assessment

Based on class‑level hERG selectivity inference [2], the compound can serve as a ROMK1‑selective tool in counter‑screening panels, helping to differentiate on‑target renal effects from off‑target cardiac channel interactions in lead optimization.

Quote Request

Request a Quote for 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2-fluorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.